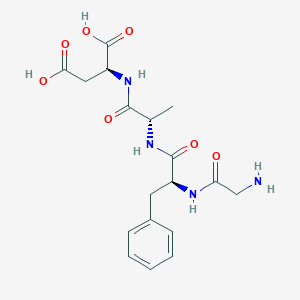

Gly-L-Phe-L-Ala-L-Asp-OH

Description

Structural Significance within the Context of Oligopeptides

Glycine (B1666218) (Gly): As the simplest amino acid with a single hydrogen atom as its side chain, glycine provides significant flexibility to the peptide backbone. wikipedia.org

L-Phenylalanine (Phe): This amino acid possesses a large, hydrophobic aromatic side chain, which can participate in various non-covalent interactions. proteinstructures.comua.pt

L-Alanine (Ala): A small, nonpolar amino acid, L-alanine contributes to the hydrophobic character of a peptide region. proteinstructures.comresearchgate.net

L-Aspartic Acid (Asp): Featuring a negatively charged carboxylic acid group on its side chain at physiological pH, L-aspartic acid imparts a hydrophilic and acidic nature to the peptide. ua.ptsigmaaldrich.com

The sequence of these amino acids is crucial. The N-terminus is capped by glycine, and the C-terminus by L-aspartic acid, which possesses a free carboxyl group, hence the "-OH" in its name. The peptide bonds linking these residues are formed through a condensation reaction. researchgate.net The combination of flexible (Gly), hydrophobic (Phe, Ala), and charged (Asp) residues within a short chain suggests the potential for specific three-dimensional conformations and interactions with other molecules.

Research Trajectory and Unexplored Dimensions of Gly-L-Phe-L-Ala-L-Asp-OH

A comprehensive review of scientific literature indicates that dedicated research focusing exclusively on the synthesis, characterization, and biological activity of this compound is limited. While studies on dipeptides and larger polypeptides containing these amino acid residues exist, this specific tetrapeptide remains largely unexplored. acs.orgchemicalbook.compharmaffiliates.comnih.gov The synthesis of such peptides can be achieved through methods like solution-phase or solid-phase peptide synthesis. acs.orgnih.gov

The unexplored dimensions of this peptide include its potential biological activities. For instance, short peptides can act as signaling molecules, enzyme inhibitors, or possess antimicrobial properties. nih.govacs.orgnih.gov The presence of phenylalanine and aspartic acid suggests potential interactions with specific receptors or enzymes. For example, L-phenylalanine is a precursor to neurotransmitters and can influence neurological pathways. ebi.ac.uk L-aspartic acid is itself a neurotransmitter and is involved in various metabolic processes. researchgate.net

Rationale for Advanced Academic Investigation

The unique combination of amino acids in this compound provides a strong rationale for further academic investigation. The interplay between the flexible glycine, the bulky hydrophobic phenylalanine, the small nonpolar alanine (B10760859), and the charged aspartic acid could lead to novel self-assembling properties or specific biological functions. wikipedia.orgmdpi.com

Advanced research could focus on:

Synthesis and Structural Analysis: Developing efficient synthesis protocols and employing techniques like X-ray crystallography and NMR spectroscopy to determine its precise three-dimensional structure. nih.gov

Biological Screening: Testing the peptide for various biological activities, such as enzymatic inhibition, receptor binding, or antimicrobial effects. acs.orgnih.gov

Biophysical Characterization: Investigating its stability, solubility, and aggregation potential under different conditions. ua.pt

Such studies would not only fill a gap in the scientific knowledge of this specific tetrapeptide but could also contribute to the broader understanding of peptide structure-function relationships and potentially lead to the discovery of new bioactive molecules.

Properties

CAS No. |

134562-79-1 |

|---|---|

Molecular Formula |

C18H24N4O7 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1 |

InChI Key |

ZCPBEAHAVUJKAE-DRZSPHRISA-N |

SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |

sequence |

GFAD |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Gly L Phe L Ala L Asp Oh

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the cornerstone of peptide synthesis due to its efficiency and amenability to automation. acs.orgscienceopen.comdartmouth.edu The core principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. peptide.comwikipedia.org This allows for the easy removal of excess reagents and by-products by simple filtration and washing, dramatically simplifying the purification process. acs.org

Coupling Reagent Selection and Reaction Kinetics

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step that requires an activating agent, known as a coupling reagent. The choice of coupling reagent can significantly impact the reaction rate, yield, and the degree of racemization. uni-kiel.de

For the synthesis of Gly-L-Phe-L-Ala-L-Asp-OH, a variety of modern coupling reagents can be employed. These are often categorized as phosphonium (B103445) or aminium (uronium) salts. uni-kiel.desigmaaldrich.com Popular and effective coupling reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). sigmaaldrich.compeptide.com These reagents rapidly form an activated species with the carboxylic acid, facilitating its reaction with the amine.

The reactions are typically carried out in a polar aprotic solvent such as DMF. The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the protonated amine and to facilitate the coupling reaction. beilstein-journals.org To minimize the risk of racemization, especially at the C-terminal amino acid of the activated species, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is often included. sigmaaldrich.comacs.org

Table 2: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Type | Key Features |

| PyBOP | Phosphonium | High coupling efficiency, low racemization. |

| HBTU | Aminium (Uronium) | Fast reaction times, widely used. peptide.com |

| HATU | Aminium (Uronium) | Highly reactive, based on HOAt, effective for difficult couplings. sigmaaldrich.com |

| COMU | Aminium (Uronium) | Based on OxymaPure, considered a "greener" alternative with good reactivity. acs.org |

The kinetics of the coupling reaction can be monitored using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to ensure the complete consumption of the free amine before proceeding to the next deprotection step.

Solution-Phase and Hybrid Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and for the synthesis of short peptides or peptide fragments. wikipedia.orgresearchgate.net

Segment Condensation and Fragment Coupling

A powerful strategy within solution-phase synthesis is segment condensation, also known as fragment coupling. nih.gov This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. rsc.org For this compound, one could envision the synthesis of two dipeptide fragments, for example, Gly-L-Phe and L-Ala-L-Asp, which are then coupled.

This convergent strategy can be more efficient than a linear, stepwise synthesis for longer peptides. nih.gov The protected peptide fragments can be prepared by either solution-phase or solid-phase methods. If prepared on a solid support, a resin that allows for the cleavage of the protected peptide is used, such as the 2-chlorotrityl chloride resin. peptide.com The coupling of the fragments in solution requires highly efficient coupling reagents and careful control of reaction conditions to minimize racemization at the C-terminal amino acid of the activating fragment.

Chemoenzymatic Synthesis for Stereoselective Formation

Chemoenzymatic peptide synthesis (CEPS) is an emerging and "green" alternative that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govnih.gov This method offers several advantages, most notably its exceptional stereoselectivity, which eliminates the risk of racemization. nih.govqyaobio.com The reactions are also performed under mild conditions, often in aqueous environments, which avoids the use of harsh chemicals and complex protection-deprotection steps. nih.govqyaobio.com

For the synthesis of this compound, a protease with appropriate substrate specificity could be used to ligate amino acid esters or small peptide fragments. For instance, an enzyme could catalyze the coupling of Gly-L-Phe-OMe with L-Ala-L-Asp-OH. The choice of enzyme is critical and often requires screening of different proteases, such as thermolysin or papain, to find one that efficiently catalyzes the desired ligation. rsc.orgacs.org While challenges remain, such as the control of enzymatic activity and the synthesis of longer peptides, chemoenzymatic methods hold great promise for the clean and stereoselective synthesis of peptides like this compound. nih.govbeilstein-journals.org

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| 2-Cl-Trt-Cl resin | 2-Chlorotrityl chloride resin |

| Boc | tert-Butoxycarbonyl |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | Dimethylformamide |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

| Wang resin | p-Alkoxybenzyl alcohol resin |

Site-Specific Chemical Derivatization and Labeling of this compound

The tetrapeptide this compound, with its distinct sequence of amino acids, offers specific sites for chemical modification. These modifications are instrumental in elucidating its structure, function, and interactions through advanced analytical techniques. Site-specific derivatization allows for the introduction of probes, labels, and other functionalities at precise locations within the peptide backbone or on the amino acid side chains.

Isotopic Labeling for NMR and Mass Spectrometry Applications

Isotopic labeling is a powerful strategy for enhancing the detection and analysis of peptides by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oup.com By replacing naturally abundant isotopes (like ¹²C, ¹⁴N, and ¹H) with their heavier, stable counterparts (such as ¹³C, ¹⁵N, and ²H), researchers can overcome challenges in signal overlap and sensitivity. oup.comsigmaaldrich.com This approach is fundamental in quantitative proteomics and for detailed structural studies. sigmaaldrich.com

For the tetrapeptide this compound, labeling can be achieved by incorporating isotopically enriched amino acids during solid-phase peptide synthesis. oup.com This method ensures the precise placement of the isotopic label at the desired residue. For instance, using Fmoc-L-Phe(¹³C₉, ¹⁵N) would specifically label the phenylalanine residue within the sequence.

NMR Applications: In NMR, uniform or selective labeling with ¹³C and ¹⁵N helps to resolve spectral overlap, which is a common issue in complex molecules. ethz.ch It facilitates the assignment of signals to specific atoms within the peptide, which is a prerequisite for determining its three-dimensional structure in solution. nih.gov Deuterium (²H) labeling is also employed to simplify ¹H NMR spectra and to probe protein dynamics. sigmaaldrich.com Furthermore, ¹⁷O labeling of the carboxylic acid group on the aspartic acid residue can provide unique structural information through solid-state NMR. researchgate.net

Mass Spectrometry Applications: In mass spectrometry, isotopically labeled peptides serve as ideal internal standards for quantitative analysis. oup.comresearchgate.net By mixing a known quantity of the "heavy" labeled peptide with a sample containing the "light" (unlabeled) native peptide, the ratio of their signal intensities in the mass spectrometer allows for precise quantification of the native peptide in the sample. sigmaaldrich.com This technique, often part of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or similar methods, is crucial for comparative and differential proteomics. sigmaaldrich.com The mass shift introduced by the isotopes makes the labeled peptide easily distinguishable from its unlabeled counterpart. oup.com

Table 1: Isotopic Labeling Strategies for this compound

| Amino Acid Residue | Isotope | Application | Research Finding |

|---|---|---|---|

| Glycine (B1666218) | ¹³C, ¹⁵N | NMR, MS | Uniform labeling with ¹³C and ¹⁵N is a cost-effective method for obtaining structural constraints. sigmaaldrich.com In MS, it creates a distinct mass shift for use as an internal standard. oup.com |

| L-Phenylalanine | ¹³C, ¹⁵N, ²H | NMR, MS | Labeled Phe precursors can be used to prevent scrambling during biosynthesis in expression systems. ethz.ch Can be incorporated using specific orthogonal tRNA/tRNA synthetase pairs. nih.gov |

| L-Alanine | ¹³C, ²H | NMR | Selective labeling of methyl groups on a deuterated background is used for NMR studies of protein dynamics. asahiworks.jp |

| L-Aspartic Acid | ¹³C, ¹⁵N, ¹⁷O, ²H | NMR, MS | Deuterium labeling of isoaspartic acid (a common degradation product of Asp) aids in its identification by MS. acs.org ¹⁷O labeling of the carboxylic acid side chain provides unique structural insights via NMR. researchgate.net |

Introduction of Non-Canonical Amino Acids for Functional Probes

The incorporation of non-canonical amino acids (ncAAs) into the this compound sequence is a key strategy for creating functional probes and enhancing peptide properties. nih.gov ncAAs are amino acids not found among the 20 common proteinogenic ones, and their inclusion can introduce novel chemical functionalities, alter conformation, and improve stability against enzymatic degradation. nih.govmdpi.com These modified peptides, or peptidomimetics, are valuable tools in chemical biology and drug discovery. nih.gov

Methods for incorporating ncAAs include solid-phase peptide synthesis, where a protected ncAA is used in place of its canonical counterpart, or through evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs in cell-based systems. mdpi.comnih.gov For a synthetic peptide like this compound, chemical synthesis is the most direct approach. nih.gov

Functional Applications:

Photo-crosslinking: Replacing an amino acid like Phenylalanine with a photo-reactive ncAA, such as p-azido-L-phenylalanine, allows for the formation of covalent bonds with interacting molecules upon UV irradiation. nih.gov This is used to map binding sites and identify interaction partners.

Conformational Constraint: Substituting a residue with an ncAA like α,α-dialkyl glycine can introduce steric hindrance that restricts the peptide's conformational flexibility. nih.gov This can lock the peptide into a bioactive conformation, potentially increasing its affinity for a target.

Bio-orthogonal Handles: Introducing ncAAs with unique chemical groups, such as an alkyne or azide, provides a "handle" for bio-orthogonal chemistry (e.g., click chemistry). This allows the peptide to be specifically tagged with imaging agents or other molecules in a complex biological environment.

Table 2: Potential Non-Canonical Amino Acid Substitutions in this compound

| Position | Canonical AA | Potential ncAA Substitution | Rationale / Application |

|---|---|---|---|

| 1 | Glycine | Sarcosine (N-methylglycine) | Increases resistance to proteolysis; can alter backbone conformation. mdpi.com |

| 2 | L-Phenylalanine | p-Azido-L-phenylalanine | Introduces a photo-activatable crosslinking group to identify binding partners. nih.gov |

| 2 | L-Phenylalanine | (l)-(trimethylsilyl)alanine | Increases hydrophobicity, which can improve receptor binding affinity. mdpi.com |

| 3 | L-Alanine | D-Alanine | Can stabilize specific secondary structures and increase resistance to degradation by proteases. nih.gov |

| 4 | L-Aspartic Acid | β-hydroxyaspartic acid | Modifies the polarity and hydrogen-bonding capacity of the side chain. |

Side Chain Functionalization for Conjugation and Imaging

The side chains of the amino acid residues in this compound, as well as its N- and C-termini, provide specific sites for chemical functionalization. This allows for the attachment of various molecules, including fluorophores for imaging, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or cytotoxic drugs to create targeted therapeutics. mdpi.comnih.gov

The most reactive sites for conjugation in this tetrapeptide are the N-terminal α-amino group of Glycine and the γ-carboxyl group of the Aspartic acid side chain. nih.gov

Functionalization of the Aspartic Acid Side Chain: The carboxylic acid side chain of Asp is a primary target for modification. It can be activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC/NHS), to form an active ester. This intermediate readily reacts with primary amines on other molecules, such as fluorescent dyes (e.g., fluorescein (B123965) amine) or biotin, to form a stable amide bond. It is crucial to use orthogonal protecting groups during synthesis to ensure that only the side-chain carboxyl group is modified, leaving the C-terminal carboxyl group protected until the final deprotection step. acs.org An alternative strategy involves using FeCl₃ to selectively deprotect a tert-butyl-protected Asp side chain while the peptide is still on the resin, allowing for on-resin side-chain modification. acs.orgresearchgate.net

Functionalization of the N-Terminus: The α-amino group of the N-terminal Glycine is another key site for conjugation. nih.gov Its pKa is generally lower than that of lysine (B10760008) ε-amino groups (which are not present in this peptide), allowing for selective modification at a slightly acidic to neutral pH. nih.gov Acylation with activated esters or isothiocyanates can attach a wide variety of labels and functional moieties at this position.

Table 3: Side Chain and N-Terminal Functionalization Strategies

| Site of Modification | Functional Group | Reagents / Chemistry | Application |

|---|---|---|---|

| Asp Side Chain | Carboxylic Acid (-COOH) | EDC, NHS, Amine-containing probe | Conjugation to fluorescent probes, biotin, or other molecules via amide bond formation. nih.gov |

| Asp Side Chain | Carboxylic Acid (-COOH) | FeCl₃ (for on-resin deprotection), then coupling | On-resin synthesis of side-chain modified peptide esters or amides. acs.orgresearchgate.net |

| N-Terminus (Gly) | α-Amino Group (-NH₂) | NHS-esters, Isothiocyanates | Labeling with fluorophores (e.g., FITC), quenchers, or PEGylation. nih.gov |

| N-Terminus (Gly) | α-Amino Group (-NH₂) | Sortase-mediated ligation (requires Glycine motif) | Site-specific enzymatic conjugation to other proteins or probes. tandfonline.com |

Elucidation of the Three Dimensional Structure and Conformational Dynamics of Gly L Phe L Ala L Asp Oh

High-Resolution Structural Determination in Condensed Phases

The condensed phases, including the crystalline and self-assembled states, provide a static, high-resolution snapshot of the peptide's preferred conformations.

In a study of the related neuropeptide achatin-I (H-Gly-D-Phe-Ala-Asp-OH), which differs by the chirality of the phenylalanine residue, X-ray diffraction analysis showed that the molecule adopts a β-turn structure. nih.gov This turn is stabilized by strong intramolecular hydrogen bonds, forming a 15-membered ring. nih.gov The crystals were monoclinic, belonging to the space group P2(1). nih.gov In contrast, the all-L diastereomer, achatin-II (H-Gly-L-Phe-L-Ala-Asp-OH), exhibits an extended β-pleated sheet structure in its crystalline form, stabilized by intermolecular hydrogen bonds. nih.gov This highlights the profound impact of a single chiral center on the peptide's solid-state conformation.

The crystal structure of other tetrapeptides, such as Boc-D-Val-Ala-Leu-Ala-OMe, also reveals an extended β-conformation with packing stabilized by antiparallel β-sheet hydrogen bonds. nih.gov The determination of tetrapeptide crystal structures can even be achieved from powder X-ray diffraction data, as demonstrated for Boc-Tyr-Aib-Tyr-Ile-OMe, which was found to have a backbone conformation with two consecutive β-turns. nih.gov

Table 1: Representative Crystallographic Data for Tetrapeptides

| Compound | Crystal System | Space Group | Key Conformational Feature |

| H-Gly-D-Phe-Ala-Asp-OH (achatin-I) | Monoclinic | P2(1) | β-turn structure nih.gov |

| H-Gly-L-Phe-L-Ala-Asp-OH (achatin-II) | Not specified | Not specified | Extended β-pleated sheet nih.gov |

| Boc-D-Val-Ala-Leu-Ala-OMe | Orthorhombic | P2(1)2(1)2(1) | Extended β-conformation nih.gov |

| Boc-Tyr-Aib-Tyr-Ile-OMe | Not specified | Not specified | Two consecutive β-turns nih.gov |

| L-Pro-L-Tyr-L-Ile-L-Leu | Monoclinic | P21 | No intramolecular hydrogen bonds iucr.org |

This table presents a selection of crystallographic data for various tetrapeptides to illustrate the types of information obtained through X-ray crystallography. Data for the specific compound Gly-L-Phe-L-Ala-L-Asp-OH was not found in the search results.

Electron diffraction and cryo-electron microscopy (cryo-EM) are invaluable for elucidating the structure of peptides in self-assembled states, such as fibrils and other aggregates, which may not form crystals suitable for X-ray analysis. These techniques are particularly relevant for understanding the behavior of peptides that are prone to aggregation.

The self-assembly of amino acids and short peptides can lead to a variety of morphologies, from one-dimensional crystals to complex fibrillar networks. nih.govmdpi.combeilstein-journals.org The specific morphology is influenced by factors such as the amino acid sequence, concentration, and solvent conditions. nih.govnih.gov While direct electron diffraction or cryo-EM data for this compound self-assemblies were not found, the principles of peptide self-assembly suggest that this tetrapeptide could form ordered structures amenable to these analytical methods. mdpi.combeilstein-journals.orgnih.gov

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for studying the structure and dynamics of peptides in solution, providing insights into the ensemble of conformations that exist in a more biologically relevant environment.

The foundational step in any NMR-based structural analysis is the sequence-specific assignment of the resonances for all the nuclei in the molecule, primarily ¹H, ¹³C, and ¹⁵N. This is typically achieved through a combination of two-dimensional NMR experiments, such as COSY, TOCSY, and heteronuclear correlation experiments (HSQC, HMBC).

For tetrapeptides like this compound, established protocols allow for the unambiguous assignment of backbone and side-chain resonances. nih.govuzh.chscispace.com The chemical shifts of these nuclei are sensitive to their local electronic environment and, by extension, to the peptide's conformation. Random coil chemical shifts for amino acids in model peptides, such as Ac-Gly-Gly-X-Ala-NH₂, provide a baseline for identifying conformational or secondary structure elements. nih.govd-nb.infomdpi.comresearchgate.net Deviations from these random coil values can indicate the presence of stable secondary structures like helices or β-sheets. uzh.ch

Table 2: Typical Random Coil ¹H Chemical Shifts for Amino Acid Residues in a Model Tetrapeptide (GGXA)

| Residue (X) | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |

| Glycine (B1666218) | 8.33 | 3.96 | - | - |

| Phenylalanine | 8.30 | 4.62 | 3.14, 3.04 | 2,6H 7.28; 3,5H 7.38; 4H 7.32 |

| Alanine (B10760859) | 8.24 | 4.32 | 1.39 | - |

| Aspartic Acid | 8.34 | 4.64 | 2.72, 2.65 | - |

This table is based on data for the tetrapeptide Gly-Gly-X-Ala and serves as an illustrative example of the types of data used for resonance assignment. uzh.ch The exact chemical shifts for this compound would need to be determined experimentally.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that provide information about the spatial proximity of protons. The intensity of the cross-peaks in these spectra is proportional to the inverse sixth power of the distance between the protons, allowing for the determination of short-range inter-proton distances (typically < 5 Å).

These distance restraints are crucial for defining the three-dimensional fold of the peptide. For example, the observation of a strong dαN(i,i+1) NOE (between the α-proton of residue i and the amide proton of residue i+1) is characteristic of an extended β-sheet conformation, while a strong dNN(i,i+1) NOE (between the amide protons of adjacent residues) is indicative of a helical conformation. scispace.com NOESY and ROESY experiments have been widely used to characterize the solution conformations of various tetrapeptides, including identifying turn structures and cis/trans amide bond isomers. nih.govrsc.orgelifesciences.org In some cases, ROESY is preferred, especially for molecules in a certain size range where the NOE may be close to zero. nih.govrsc.org

Scalar (or J) coupling constants, particularly the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)), provide valuable information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling constant to the dihedral angle, allowing for the estimation of φ angles for each residue. conicet.gov.ar This information, combined with the inter-proton distance restraints from NOESY/ROESY, provides a more complete picture of the peptide's backbone conformation.

The analysis of ³J-coupling constants has been applied to study the conformational preferences of tetrapeptides and the side chains of amino acids within them. nih.govresearchgate.netnih.gov For instance, the pressure dependence of one-bond J-couplings has been studied in model tetrapeptides to understand conformational changes under different conditions. nih.govresearchgate.net Furthermore, molecular dynamics simulations can be combined with experimental J-coupling data to refine the structural ensemble of flexible peptides. nih.gov

The side-chain dihedral angles (χ) can also be constrained using a combination of homonuclear and heteronuclear coupling constants and NOE data. mindspore.cnmlb.co.jp The chemical shifts of α- and β-carbons are also sensitive to the backbone dihedral angles ψ and φ, respectively, and can be used to further refine the conformational model. nih.gov

Conformational Equilibrium and Dynamic Exchange Phenomena

In solution, the tetrapeptide this compound does not exist as a single, static structure but rather as a dynamic ensemble of interconverting conformers. This conformational equilibrium is governed by the intricate interplay of intramolecular interactions, such as hydrogen bonds and steric constraints, as well as interactions with the solvent environment. The flexibility of the peptide backbone and the rotational freedom of the amino acid side chains allow the molecule to sample a wide range of conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for characterizing these dynamic processes. nih.gov Chemical exchange phenomena, where a nucleus moves between magnetically distinct environments, can be observed and quantified. nih.govlibretexts.org For this compound, this can include the cis/trans isomerization of peptide bonds, particularly the Gly-Phe and Ala-Asp bonds, although the trans configuration is generally favored. It also includes slower conformational changes, such as the formation and breaking of transient intramolecular hydrogen bonds, which might stabilize specific structures like β-turns. nih.govnih.gov

The rate of exchange between different conformational states determines the appearance of the NMR spectrum. umn.edu

Slow Exchange: If the interconversion between conformers is slow on the NMR timescale (k_ex << |Δν|), distinct sets of signals will be observed for each major populated conformation. nih.govumn.edu

Fast Exchange: If the exchange is rapid (k_ex >> |Δν|), a single, population-averaged signal is observed for each nucleus. nih.gov

Intermediate Exchange: When the exchange rate is comparable to the frequency difference between the states (k_ex ≈ |Δν|), the corresponding NMR signals become broadened, a phenomenon known as exchange broadening. nih.gov

By employing advanced NMR experiments such as Exchange Spectroscopy (EXSY) or by analyzing signal lineshapes at different temperatures, it is possible to determine the kinetics (exchange rates) and thermodynamics (population distribution) of these conformational equilibria. nih.govlibretexts.orgnih.gov For instance, studies on similar tetrapeptides have used NMR to quantify the equilibrium between different conformers and have shown that factors like pH can shift this balance by altering the charge states of the terminal groups and the aspartic acid side chain, potentially favoring conformations that allow for stabilizing ionic interactions. nih.govacs.org The dynamics of the peptide within larger complexes can also be studied, revealing that conformational exchange can be a critical aspect of molecular recognition and function. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Transitions

Infrared (IR) and Raman Spectroscopy for Amide I/II Bands and Side Chain Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a molecular "fingerprint" of this compound and for monitoring its conformational state. These methods probe the vibrational modes of the molecule, which are sensitive to its secondary structure, hydrogen bonding, and local environment. tu-braunschweig.denih.gov

The most informative regions in the vibrational spectra of peptides are the amide bands, which arise from vibrations of the peptide linkage (-CO-NH-). researchgate.netbio-structure.com

Amide I Band (1600–1700 cm⁻¹): This band, arising primarily from the C=O stretching vibration (~80%), is the most sensitive probe for the secondary structure of the peptide backbone. researchgate.netbio-structure.comresearchgate.net The precise frequency of the Amide I band is highly dependent on the hydrogen-bonding pattern and the geometry of the backbone, allowing for the differentiation of various structural motifs. researchgate.net

Amide II Band (1480–1575 cm⁻¹): This band originates from a coupling of the in-plane N-H bending and C-N stretching vibrations. researchgate.net While also sensitive to conformation, it is generally considered a less direct reporter of secondary structure compared to the Amide I band. researchgate.net

X-ray crystal analysis of this compound (known as achatin-II) has revealed that it adopts an extended β-pleated sheet structure in the solid state, stabilized by intermolecular hydrogen bonds. core.ac.uk In solution, other conformations such as random coils or turns may also be present. The characteristic frequencies for these structures in IR and Raman spectra are well-established. researchgate.netbio-structure.com

Table 1: Typical Amide I and Amide II Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |

|---|---|---|

| α-Helix | 1650–1660 | 1535–1545 |

| β-Sheet | 1620–1640 & 1690-1700 | 1520–1535 |

| Random Coil / Unordered | 1640–1650 | ~1535 |

Data synthesized from sources researchgate.netbio-structure.com.

Beyond the backbone, IR and Raman spectra provide information on the side chains. The phenyl ring of phenylalanine gives rise to characteristic bands, and vibrations associated with the carboxyl group of aspartic acid and the methyl group of alanine can also be identified. nih.govoulu.finih.gov For example, the stretching modes of the aspartic acid side-chain carboxyl group are sensitive to its protonation state and involvement in hydrogen bonding. pmf.unsa.ba

Terahertz (THz) Spectroscopy for Low-Frequency Modes and Collective Dynamics

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz, or ~3-333 cm⁻¹), provides unique insights into the low-frequency vibrational modes of peptides. acs.org These modes are not associated with localized bond stretching or bending but rather with collective motions of the entire molecule or large portions of it, such as torsional motions of the backbone and intermolecular vibrations in the solid state. nih.govrsc.org

The low-frequency modes are directly related to the conformational flexibility and dynamics that are crucial for biological function. rsc.org These collective vibrations represent the initial steps along conformational change pathways. By comparing the experimental THz spectrum with theoretical predictions from methods like Density Functional Theory (DFT), specific low-frequency modes can be assigned to particular collective motions. nih.govrsc.org This combined experimental-computational approach offers a window into the conformational dynamics that underpin the structure-activity relationships of peptides. nih.gov

Chiroptical Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) Spectroscopy for Peptide Backbone Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the context of this compound, which is chiral due to its L-amino acids, CD spectroscopy is an invaluable tool for investigating the conformation of the peptide backbone and estimating its secondary structure content in solution. nih.govsubr.edu

The far-UV CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide bond amide chromophores. The spatial arrangement of these chromophores in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD signals. pnas.org

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| Random Coil | ~215 | ~198 |

Data synthesized from sources nih.govsubr.edupnas.org.

The CD spectrum of this compound in solution would represent the population-weighted average of the spectra of all coexisting conformers. By analyzing the spectrum, particularly the mean residue ellipticity at key wavelengths like 222 nm, one can estimate the percentage of α-helical, β-sheet, and random coil content. nih.gov Studies on various short peptides have shown that even peptides of four residues can exhibit significant helical or turn content in solution, influenced by sequence and environmental factors like pH and solvent. nih.govnih.govresearchgate.net The aromatic side chain of the phenylalanine residue can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about its local environment, though the far-UV region is more diagnostic of backbone conformation. pnas.org

Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformational States

Vibrational Circular Dichroism (VCD) is the chiral analogue of infrared absorption spectroscopy, measuring the differential absorption of left- and right-circularly polarized infrared radiation for vibrational transitions. nih.gov VCD spectroscopy offers a more detailed and structurally sensitive probe of peptide conformation and absolute configuration than electronic CD. nih.govnih.gov

Because every vibrational mode in a chiral molecule is potentially VCD-active, a VCD spectrum contains a wealth of structural information. The VCD signals in the amide I and amide II regions are particularly sensitive to the secondary structure of the peptide backbone. nih.govacs.org Unlike electronic CD, which can be ambiguous for certain structures, VCD can more clearly discriminate between different types of helices, β-sheets, and turns. nih.gov

For this compound, VCD can be used to:

Characterize Solution Conformation: The specific VCD band shapes and signs in the amide I and II regions provide a high-resolution fingerprint of the dominant solution-state conformation(s). nih.gov Theoretical calculations are often used in tandem with experimental VCD to assign specific spectral features to particular structural elements, such as the type of β-turn or the degree of helical character. acs.org

Study Conformational Transitions: VCD is highly effective for monitoring subtle changes in peptide conformation induced by changes in temperature, pH, or solvent. acs.org

VCD studies on amino acids and short peptides have laid the groundwork for interpreting the complex spectra of larger systems, demonstrating its power in elucidating the detailed conformational states that are averaged out in other spectroscopic techniques. nih.govnih.govacs.orgacs.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Glycine |

| L-Phenylalanine |

| L-Alanine |

| L-Aspartic Acid |

| Achatin-I |

| Achatin-II |

| N-methylacetamide |

| Pro-D-Phe-Pro-Gly |

| Thr-Pro-Pro-Thr |

| Thr-Pro-Ser-Pro |

| Pro-Ser-Pro-Ser-NH2 |

| Tax11–19 peptide |

| ForValNHMe |

| Gly-Gly-X-L-Ala-OH |

| H-Gly-Gly-L-Glu-L-Ala-OH |

| Glycyl-L-phenylalanine |

| Cyclo(Gly-Gly) |

| Cyclo(L-Ala-L-Ala) |

| Cyclo(L-Ala-Gly) |

| Glutamic acid |

| Leucine |

| Histidine |

| Proline |

| Arginine |

| Serine |

| Cystine |

| Isoleucine |

| Lysine (B10760008) |

| Methionine |

| Threonine |

| Tryptophan |

| Tyrosine |

| Valine |

| Glycyl-aspartic acid |

| Cyclo(l-Cys-d-Cys) |

| Cyclo(Gly-L-Val) |

| Cyclo(L-His-L-Phe) |

| Cyclo(Gly-Leu) |

| Cyclo(L-Ala-L-His) |

| Cyclo(l-Met-l-Met) |

Intermolecular Interactions and Supramolecular Assembly Phenomena of Gly L Phe L Ala L Asp Oh

Non-Covalent Driving Forces for Peptide Association

The spontaneous organization of Gly-L-Phe-L-Ala-L-Asp-OH into larger architectures is propelled by a combination of specific intermolecular forces. These interactions, while individually weak, collectively provide the thermodynamic impetus for self-assembly.

Hydrogen bonds are fundamental to the structure and stability of self-assembling peptide systems. In assemblies of tetrapeptides like this compound, the peptide backbones, consisting of repeating amide (-CONH-) units, are the primary sites for hydrogen bond formation. rsc.org The carbonyl oxygen of one peptide can act as a hydrogen bond acceptor for the amide hydrogen of a neighboring peptide. acs.org This directional and specific interaction leads to the formation of extended hydrogen-bonded networks, which are crucial for the formation of stable, ordered structures such as β-sheets. rsc.orgacs.org

The formation of these networks is a key driver in the self-assembly process, providing the necessary stability for the resulting supramolecular structures. acs.orgtandfonline.com The geometry of the peptide subunits in the assembled structure can be influenced by the hydrogen bonding patterns. acs.org For instance, in some cyclic peptide assemblies, the backbone carbonyl and NH bonds align parallel to the longitudinal axis of the resulting nanotube, facilitating the formation of a highly ordered, antiparallel β-sheet system. acs.org The strength of these hydrogen bonds can be inferred from spectroscopic techniques like FT-IR, where characteristic shifts in the amide I and amide II bands indicate the presence of extensive hydrogen-bonded β-sheet-like networks. acs.org

While face-to-face stacking of phenylalanine rings is generally not favored due to electrostatic repulsion, staggered or T-shaped (edge-to-face) orientations are common and energetically favorable. colostate.edu In the T-shaped arrangement, the positively charged framework of one ring interacts favorably with the π-electron cloud of another. colostate.edu The presence of π-π stacking can be crucial in directing the self-assembly process and influencing the morphology of the resulting nanostructures. rsc.orgnih.gov For example, in some peptide systems, π-π stacking interactions have been shown to be essential for the formation of fibrils and hydrogels. rsc.org

The hydrophobic amino acid residues, namely Glycine (B1666218), L-Phenylalanine, and L-Alanine, play a critical role in the self-assembly process through the hydrophobic effect. In an aqueous environment, these nonpolar side chains tend to minimize their contact with water molecules by aggregating together. rsc.orgacs.org This aggregation leads to the formation of a hydrophobic core within the self-assembled structure. nih.govresearchgate.net

The L-Aspartic acid residue, with its carboxyl group side chain, introduces the potential for electrostatic interactions. Depending on the pH of the surrounding environment, this carboxyl group can be deprotonated, carrying a negative charge. This charge can then participate in electrostatic interactions, such as salt bridges, with positively charged groups on neighboring peptides or with ions in the solution.

These electrostatic interactions can significantly influence the self-assembly process, either by promoting or inhibiting aggregation. mdpi.com For instance, repulsive electrostatic forces between charged peptide molecules can prevent aggregation, while attractive electrostatic interactions can facilitate the formation of ordered structures. mdpi.com The strength of these interactions is dependent on factors such as the distance between the charges and the dielectric constant of the medium. nih.gov In some peptide systems, electrostatic interactions have been shown to be a dominant force during the self-assembly process. nih.gov

Directed Self-Assembly into Hierarchical Architectures

The interplay of the aforementioned non-covalent forces directs the self-assembly of this compound into a variety of well-defined hierarchical nanostructures. The specific morphology of the resulting assembly is a consequence of the delicate balance between these interactions.

Under appropriate conditions, this compound and similar peptides can self-assemble into a range of fascinating nanostructures, including nanofibers, nanotubes, and vesicles. rsc.org

Nanofibers: These are long, thin, and often semi-flexible structures that are typically formed through the hierarchical assembly of β-sheets. nih.govrsc.org The formation of nanofibers is often driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.orgnih.gov The resulting nanofibers can entangle to form hydrogels, which are three-dimensional networks capable of holding large amounts of water. pnas.org

Nanotubes: These are hollow, cylindrical structures that can be formed by the self-assembly of cyclic or linear peptides. rsc.orgnih.gov In the case of cyclic peptides, the individual rings can stack on top of each other, held together by a dense network of hydrogen bonds, to form a tubular structure. acs.orgnih.gov Linear peptides can also form nanotubes, often through the rolling up of a peptide bilayer. pnas.org

Vesicles: These are spherical, hollow structures that are enclosed by a peptide bilayer membrane. plos.orgrsc.org The formation of vesicles is typically driven by the amphiphilic nature of the peptides, where the hydrophobic parts of the molecules form the core of the bilayer and the hydrophilic parts are exposed to the aqueous environment on the inside and outside of the vesicle. plos.orgnih.gov

The specific nanostructure that is formed can be influenced by a variety of factors, including the peptide sequence, concentration, pH, ionic strength, and the presence of organic solvents. rsc.orgnih.gov

Table of Research Findings on Peptide Self-Assembly

| Driving Force | Key Residues/Features | Resulting Structures | References |

| Hydrogen Bonding | Peptide Backbone (Amide Groups) | β-sheets, Nanofibers, Nanotubes | rsc.orgacs.orgacs.orgacs.orgtandfonline.comacs.org |

| π-π Stacking | L-Phenylalanine | Fibrils, Hydrogels | rsc.orgnih.govcolostate.edu |

| Hydrophobic Interactions | Glycine, L-Phenylalanine, L-Alanine | Hydrophobic Core, Fibrils | rsc.orgacs.orgnih.govresearchgate.net |

| Electrostatic Interactions | L-Aspartic Acid | Modulates Assembly | mdpi.comnih.govnih.gov |

Influence of Chiral Purity on Self-Assembly Pathways

The stereochemistry of the constituent amino acids is a critical determinant in the self-assembly of peptides. For this compound, which is composed exclusively of L-amino acids (with the exception of the achiral glycine), a high degree of chiral purity is expected to lead to well-defined, ordered supramolecular structures. This is because the specific spatial arrangement of the side chains in the homochiral peptide allows for consistent and repetitive intermolecular interactions, such as hydrogen bonding and side-chain packing, which are necessary for the formation of stable, long-range ordered assemblies like nanofibers or nanotubes. nih.govmagtech.com.cn

Table 1: Hypothetical Influence of Chiral Purity on the Self-Assembly of Gly-Phe-Ala-Asp-OH Analogues

| Peptide Sequence | Expected Predominant Assembly Morphology | Rationale |

| This compound | Ordered nanofibers or nanotubes | Homochirality allows for consistent intermolecular hydrogen bonding and packing, favoring the formation of stable, extended β-sheet structures. |

| Gly-D-Phe-L-Ala-L-Asp-OH | Potentially amorphous aggregates or altered fibrillar structures | The D-amino acid disrupts the regular packing and hydrogen bonding network of the L-peptide assembly, leading to less ordered structures. |

| Racemic mixture of this compound and Gly-D-Phe-D-Ala-D-Asp-OH | May form distinct co-assembled structures or exhibit chiral self-sorting | Co-assembly of enantiomers can lead to unique packing arrangements, different from the pure enantiomers. |

This table is illustrative and based on general principles of peptide self-assembly. Specific experimental results for these exact sequences are not available in the provided search results.

Solvent, pH, and Ionic Strength Effects on Assembly Kinetics and Morphology

The environment in which this compound is dissolved plays a pivotal role in its self-assembly due to the peptide's amphiphilic and charged nature. The interplay between the hydrophobic phenylalanine residue and the hydrophilic, ionizable aspartic acid residue makes the assembly process highly sensitive to external stimuli. manchester.ac.ukchinesechemsoc.org

Solvent Effects: The polarity of the solvent significantly influences the hydrophobic interactions that are crucial for the self-assembly of peptides containing phenylalanine. frontiersin.orgnih.gov In aqueous solutions, the hydrophobic phenylalanine side chains will tend to shield themselves from water, driving the aggregation of the peptide. The kinetics of this process can be modulated by the addition of organic co-solvents. For example, solvents like hexafluoroisopropanol (HFIP) can disrupt hydrogen bonds and favor monomeric or α-helical states, while transferring the peptide to an aqueous buffer can trigger a conformational switch to β-sheets and subsequent assembly into fibrils. acs.org

pH Effects: The self-assembly of this compound is expected to be highly pH-dependent due to the carboxylic acid side chain of the C-terminal aspartic acid residue (pKa ~3.9). chinesechemsoc.orgbohrium.com At pH values well above the pKa, the aspartic acid will be deprotonated and negatively charged. This will lead to electrostatic repulsion between the peptide molecules, which can hinder or prevent self-assembly. chinesechemsoc.orgresearchgate.net As the pH is lowered towards the pKa, the side chain becomes protonated and neutral, reducing the electrostatic repulsion and allowing other forces like hydrogen bonding and π-π stacking to dominate, thereby triggering self-assembly into structures like nanofibers or hydrogels. chinesechemsoc.orgbohrium.com This pH-responsiveness is a key feature for creating "smart" biomaterials that can assemble or disassemble in response to specific environmental cues. acs.org

Ionic Strength Effects: The ionic strength of the solution can modulate the electrostatic interactions within and between the peptide molecules. windows.netnih.govresearchgate.net In a low ionic strength solution at a pH where the aspartic acid is charged, electrostatic repulsion will be strong. Increasing the ionic strength by adding a salt like NaCl will introduce counter-ions (Na+) that can screen the negative charges on the aspartic acid residues. researchgate.net This charge-shielding effect reduces the electrostatic repulsion, thereby lowering the energy barrier for self-assembly and potentially accelerating the kinetics of fibril formation. nih.govmdpi.com The morphology of the resulting aggregates can also be affected, with higher ionic strengths sometimes leading to denser or more bundled fibrillar networks. nih.gov

Table 2: Predicted Effects of Environmental Factors on this compound Assembly

| Factor | Condition | Expected Effect on Assembly | Underlying Mechanism |

| pH | pH >> pKa of Asp (~pH 7) | Assembly inhibited or slow | Strong electrostatic repulsion from deprotonated Asp residues. chinesechemsoc.orgbohrium.com |

| pH ≈ pKa of Asp (~pH 4) | Assembly promoted | Neutralization of Asp side chain reduces electrostatic repulsion, allowing hydrophobic and H-bonding interactions to dominate. chinesechemsoc.orgresearchgate.net | |

| Ionic Strength | Low (e.g., pure water) | Slower assembly, more dispersed structures | Unscreened electrostatic repulsion between charged Asp residues. nih.gov |

| High (e.g., physiological saline) | Faster assembly, potentially denser aggregates | Shielding of charges by counter-ions reduces electrostatic repulsion, promoting aggregation. nih.govresearchgate.net | |

| Solvent | Aqueous Buffer | Promotes assembly into ordered structures | Hydrophobic effect drives the burial of the phenylalanine side chain. |

| Organic Solvent (e.g., HFIP) | Inhibits β-sheet formation and assembly | Disrupts the hydrogen bonding network required for stable secondary structures. acs.org |

This table is illustrative and based on general principles of peptide self-assembly. Specific experimental results for this compound are not available in the provided search results.

Co-Assembly with Other Biomolecules and Metal Ions

The functional landscape of this compound can be significantly expanded through its co-assembly with other molecular species. The presence of distinct functional groups—the carboxylate of aspartic acid, the aromatic ring of phenylalanine, and the peptide backbone—provides multiple handles for specific interactions.

Peptide-Metal Ion Coordination in Supramolecular Structures

The terminal carboxyl group and the side-chain carboxylate of the aspartic acid residue in this compound are excellent ligands for coordinating with metal ions. doi.orgacs.org This coordination can act as a trigger or a modulator of the self-assembly process. nih.govresearchgate.net The introduction of divalent or trivalent cations (e.g., Ca²⁺, Zn²⁺, Fe³⁺) can lead to the formation of metal-ion bridges between peptide molecules. These coordination bonds can act as cross-links, stabilizing the resulting supramolecular structures and often leading to the formation of hydrogels with enhanced mechanical properties. acs.orgnih.gov

The specific geometry of the metal-peptide complex is dictated by the coordination preferences of the metal ion and the spatial arrangement of the coordinating groups on the peptide. doi.org This can, in turn, influence the morphology of the final assembled structure, potentially leading to the formation of nanospheres, nanorods, or nanosheets, which might not be accessible through self-assembly alone. doi.orgresearchgate.net The incorporation of metal ions can also bestow additional functionalities to the material, such as catalytic activity or magnetic resonance imaging contrast, depending on the chosen ion. doi.org

Synergistic Assembly with Lipids, Carbohydrates, or Nucleic Acids

The amphiphilic nature of this compound makes it a prime candidate for co-assembly with other classes of biomolecules, leading to hybrid materials with novel properties.

Lipids: Co-assembly with lipids, such as fatty acids or phospholipids, can lead to the formation of complex nanostructures like vesicles, micelles, or lipid-peptide nanotubes. nih.govacs.org The hydrophobic phenylalanine side chain can intercalate into the lipid bilayer, while the hydrophilic Gly-Ala-Asp portion can interact with the polar head groups of the lipids and the aqueous environment. nih.govbiorxiv.org These interactions can alter the physical properties of the lipid membrane and can be used to create drug delivery vehicles where the peptide component provides specific targeting or controlled release functionalities. nih.gov

Carbohydrates: this compound can be conjugated with carbohydrate moieties to form glycopeptides. These glycopeptides can then self-assemble into nanofibers or other structures that display the carbohydrate on their surface. nih.gov Such materials are of great interest in biomedical applications, as the displayed sugars can mimic the glycocalyx on cell surfaces and interact specifically with carbohydrate-binding proteins (lectins), mediating processes like cell adhesion and signaling. nih.gov Co-assembly of the unconjugated peptide with standalone carbohydrate polymers is also possible, driven by hydrogen bonding and other weaker interactions.

Nucleic Acids: The negatively charged phosphate (B84403) backbone of DNA or RNA can interact electrostatically with positively charged peptides. While this compound is net negative at neutral pH, its charge can be modulated by pH or by co-assembly with cationic species. More directly, peptides can be conjugated to oligonucleotides. digitellinc.comacs.org The resulting peptide-nucleic acid conjugates can co-assemble, with the peptide portion driving the formation of a fibrillar scaffold and the nucleic acid component providing a programmable address for further functionalization through DNA hybridization. acs.orgmdpi.com This approach allows for the precise, hierarchical construction of complex, multi-component nanomaterials. digitellinc.com

Advanced Analytical and Spectrometric Characterization of Gly L Phe L Ala L Asp Oh

Mass Spectrometry for Structural Elucidation and Isomeric Discrimination

Mass spectrometry (MS) is a powerful tool for peptide analysis, offering high sensitivity and detailed structural information.

Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of Gly-L-Phe-L-Ala-L-Asp-OH. Collision-Induced Dissociation (CID) is a commonly employed fragmentation technique that primarily cleaves the peptide backbone, generating a series of characteristic b- and y-type fragment ions. The masses of these fragments allow for the deduction of the amino acid sequence.

During CID, the peptide bonds are broken, leading to the formation of N-terminal b-ions and C-terminal y-ions. For this compound, the expected fragmentation pattern would yield specific b and y ions that confirm the sequence.

A notable fragmentation pathway involves the "aspartic acid effect," where an enhanced cleavage C-terminal to the aspartic acid residue is often observed. researchgate.netnih.gov This occurs due to the ability of the aspartic acid side-chain carboxyl group to form a stable seven-membered ring via hydrogen bonding, which facilitates the cleavage of the adjacent peptide bond. nih.gov This can lead to a particularly abundant y-ion or a b-ion that has undergone cyclization to a succinimide (B58015) anhydride. nih.gov

Table 1: Theoretical MS/MS Fragmentation of this compound

| Ion Type | Sequence | Calculated m/z (monoisotopic) |

| b₁ | Gly | 58.0293 |

| b₂ | Gly-Phe | 205.0977 |

| b₃ | Gly-Phe-Ala | 276.1348 |

| y₁ | Asp | 116.0348 |

| y₂ | Ala-Asp | 187.0719 |

| y₃ | Phe-Ala-Asp | 334.1403 |

This table presents a simplified view of the primary fragment ions. In practice, other fragment ions (e.g., a-ions, neutral losses) may also be observed.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ion, providing insights into the three-dimensional structure of the peptide in the gas phase. nih.govacs.org By measuring the drift time of an ion through a gas-filled tube, a rotationally averaged collision cross-section (CCS) value can be determined. biorxiv.orgnih.gov This CCS value is a key physical parameter that reflects the ion's conformation; a more compact, folded structure will have a smaller CCS than an extended, linear one. nih.gov

For this compound, different gas-phase conformers could be separated and characterized by their unique CCS values. This technique is particularly valuable for studying how factors like charge state and the presence of adducts can influence the peptide's folding. nih.gov The ability of IM-MS to separate and analyze different conformers of a peptide provides a more detailed picture of its structural landscape. nih.govselectscience.net

Table 2: Hypothetical Ion Mobility Data for this compound Conformers

| Ion Species | Charge State | Drift Time (ms) | Collision Cross Section (CCS) (Ų) | Putative Conformation |

| [M+H]⁺ | +1 | 3.5 | 180.5 | Compact |

| [M+H]⁺ | +1 | 3.9 | 195.2 | Extended |

| [M+Na]⁺ | +1 | 3.3 | 175.8 | Compact, sodiated |

This data is illustrative. Actual values would be determined experimentally.

Distinguishing between peptides containing L- and D-amino acids (diastereomers) is a significant analytical challenge, as they have the same mass. While CID spectra of diastereomers often show the same fragment ions, the relative intensities of these fragments can differ. nih.govnsf.gov These differences in fragmentation patterns arise because the stereochemistry at a particular residue can influence the gas-phase conformation of the precursor ion, leading to altered fragmentation propensities.

For this compound, if one of the L-amino acids were replaced with its D-enantiomer, the resulting diastereomer could potentially be distinguished by comparing its CID fragmentation pattern to the all-L-isomer. Subtle but reproducible differences in the ratios of specific b- or y-ions can serve as a fingerprint for a particular diastereomer. nih.govacs.org However, it is often noted that CID may not always be sufficient for robust discrimination. researchgate.netmdpi.com More advanced techniques like radical-directed dissociation (RDD) or electron-based dissociation methods (ExD) can sometimes provide more definitive differentiation. nih.gov

High-Resolution Chromatographic Techniques

Chromatography is essential for the separation, purification, and quantitative analysis of peptides.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for assessing the purity of synthetic peptides like this compound. mtoz-biolabs.comalmacgroup.com Method development involves optimizing several parameters to achieve the desired separation of the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or other side-products of synthesis. almacgroup.com

Key parameters for optimization include the stationary phase (e.g., C18, C8), the mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) in water), and the ion-pairing agent (e.g., trifluoroacetic acid [TFA] or formic acid). chromatographyonline.comlcms.cz A shallow gradient is often necessary to resolve closely related impurities. lcms.cz Coupling HPLC with mass spectrometry (LC-MS) allows for the simultaneous separation and mass identification of the main peptide and its impurities. lcms.czshimadzu.com For quantitative analysis, a validated LC-MS/MS method using multiple reaction monitoring (MRM) can provide high sensitivity and specificity. nih.govzivak.com

Table 3: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 150 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm and/or Mass Spectrometry |

These parameters represent a typical starting point for method development and may require further optimization.

Ensuring the stereochemical purity of a peptide is critical. Chiral liquid chromatography is the primary method for determining the enantiomeric excess, which is a measure of the purity of one enantiomer relative to the other. nih.gov This can be achieved through two main approaches: direct and indirect.

The direct approach utilizes a chiral stationary phase (CSP) that can selectively interact with the enantiomers, leading to their separation. sigmaaldrich.comchromatographytoday.com Various types of CSPs are available, including those based on macrocyclic glycopeptides (like teicoplanin), polysaccharides, or cinchona alkaloids. mdpi.comchiraltech.com

The indirect approach involves derivatizing the peptide or its constituent amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. akjournals.com These diastereomers can then be separated on a standard achiral reversed-phase column. akjournals.com The determination of enantiomeric purity is crucial as D-isomers can be introduced as impurities from starting materials or formed during the synthesis process. nih.gov

Table 4: Comparison of Chiral LC Approaches for Enantiomeric Purity

| Approach | Principle | Advantages | Common Reagents/Columns |

| Direct | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | No derivatization required, reducing sample preparation time. | CHIROBIOTIC T, CYCLOBOND, ZWIX(+) columns. sigmaaldrich.comchiraltech.com |

| Indirect | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Can be more robust and easier to develop methods for. | Marfey's Reagent (FDNP-L-Ala-NH₂), FLEC. akjournals.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Composition and Chirality

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive method for verifying the amino acid composition and the stereochemical integrity of the tetrapeptide this compound. Due to the non-volatile nature of amino acids, the analysis necessitates a two-step process involving hydrolysis followed by derivatization.

First, the peptide is subjected to total acid hydrolysis (typically using 6N HCl at 110°C for 24 hours) to cleave the peptide bonds and liberate the constituent amino acids: Glycine (B1666218), L-Phenylalanine, L-Alanine, and L-Aspartic Acid. Following hydrolysis, the amino acids are converted into volatile derivatives to facilitate their transit through the gas chromatograph. researchgate.net A common derivatization strategy involves esterification of the carboxyl group (e.g., with isopropanol) followed by acylation of the amino and other functional groups (e.g., with pentafluoropropionic anhydride, PFPA). uni-giessen.de

The derivatized amino acid mixture is then injected into a GC system equipped with a chiral capillary column, such as Chirasil-L-Val. researchgate.netuni-giessen.denih.govresearchgate.net This chiral stationary phase enables the separation of the L-amino acid derivatives from their corresponding D-enantiomers. researchgate.netnih.gov As the separated derivatives elute from the column, they enter the mass spectrometer, which serves as a highly sensitive and specific detector. The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where it targets specific mass fragments characteristic of each derivatized amino acid, ensuring accurate identification and quantification. researchgate.netuni-giessen.de

The primary objectives of this analysis are twofold:

Compositional Verification : To confirm the presence of Glycine, Phenylalanine, Alanine (B10760859), and Aspartic Acid in the hydrolysate, ideally in an equimolar ratio, confirming the peptide's constituent makeup. creative-proteomics.com

Chirality Assessment : To determine the enantiomeric purity of each chiral amino acid. nih.gov By comparing the retention times of the amino acids from the hydrolysate with those of authentic D- and L-amino acid standards, the method can confirm that Phenylalanine, Alanine, and Aspartic Acid are present in their L-configuration. This is crucial for detecting any potential racemization that may have occurred during the peptide synthesis or hydrolysis steps. researchgate.net

| Amino Acid | Expected Enantiomer | Retention Time (L-Isomer, min) | Retention Time (D-Isomer, min) | Observed Peak (min) | Enantiomeric Purity (%) |

|---|---|---|---|---|---|

| Alanine | L-Ala | 8.52 | 8.15 | 8.53 | >99.9 |

| Glycine | (achiral) | 9.20 | 9.21 | N/A | |

| Phenylalanine | L-Phe | 22.45 | 22.10 | 22.46 | >99.9 |

| Aspartic Acid | L-Asp | 19.88 | 19.54 | 19.89 | >99.9 |

Electrophoretic Methods for Charge and Size-Based Separation

Electrophoretic methods are high-resolution separation techniques that play a critical role in the characterization of peptides by differentiating molecules based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.govdb-thueringen.de For oligopeptides like this compound, Capillary Electrophoresis (CE) is the most relevant and powerful technique within this class. It is widely employed in the pharmaceutical industry for quality control, offering an analytical perspective that is orthogonal to chromatography. nih.govbiopharmaspec.com

Capillary Electrophoresis (CE) for Oligopeptide Purity and Heterogeneity

Capillary Zone Electrophoresis (CZE), the simplest form of CE, is exceptionally well-suited for assessing the purity and identifying heterogeneity of synthetic oligopeptides. nih.govsciex.com The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) buffer. When a high voltage is applied across the capillary, analytes migrate according to their charge and size. db-thueringen.de this compound, with a net negative charge at neutral or alkaline pH due to the C-terminal carboxyl group and the side-chain carboxyl group of aspartic acid, will migrate toward the anode.

Purity Assessment: CZE is a high-efficiency separation technique capable of resolving the target peptide from closely related impurities that may be present in the crude synthetic product. nih.govresearchgate.net These impurities can include:

Deletion sequences : Peptides missing one or more amino acid residues (e.g., Gly-Phe-Asp-OH).

Incompletely deprotected peptides : Peptides still carrying protecting groups from the synthesis process.

Diastereomers : Peptides containing a D-amino acid instead of the intended L-amino acid, which can sometimes be resolved due to subtle differences in conformation and solvation that affect electrophoretic mobility.

The result of a CZE analysis is an electropherogram, where the area of each peak corresponds to the relative amount of the species it represents. The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. sciex.com

Heterogeneity Analysis: CE is also highly sensitive to subtle changes in the peptide structure that result in charge variants, making it an ideal tool for detecting heterogeneity arising from chemical degradation. nih.gov For this compound, a primary potential modification is the deamidation of the aspartic acid residue. This process can lead to the formation of isoaspartic acid and aspartic acid succinimide intermediates, which may have different charge-to-size ratios and thus can be separated from the parent peptide by CZE.

| Peak ID | Migration Time (min) | Identification | Area (%) |

|---|---|---|---|

| 1 | 12.5 | Unknown Impurity | 0.25 |

| 2 | 14.1 | This compound | 99.50 |

| 3 | 15.3 | Deletion Sequence (e.g., Gly-Phe-Asp) | 0.15 |

| 4 | 16.0 | Deamidation Product | 0.10 |

Computational Chemistry and Theoretical Modeling of Gly L Phe L Ala L Asp Oh

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are founded on the principles of quantum mechanics, solving approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. These methods are essential for obtaining high-accuracy geometric and electronic data, forming the basis for understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.comrsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for optimizing the geometry of peptides like Gly-L-Phe-L-Ala-L-Asp-OH.

The process of geometry optimization involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. mdpi.com This results in a stable, low-energy three-dimensional structure. Various functionals, such as B3LYP, are combined with basis sets of varying sizes (e.g., 6-31G* or 6-311++G(d,p)) to perform these calculations. gelisim.edu.tr For the individual amino acid L-phenylalanine, DFT has been successfully used to calculate optimized structures and geometric parameters. gelisim.edu.trresearchgate.net

Once an optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the simulation of infrared (IR) spectra. nih.govmdpi.com These theoretical spectra can be compared with experimental data to validate the computed structure and assign specific vibrational modes to the stretching and bending of particular chemical bonds, such as the amide C=O and N-H groups. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations This table presents typical values for peptide structures optimized using DFT methods. Actual values for this compound would require specific calculation.

| Parameter | Bond/Atoms Involved | Typical Optimized Value |

| Bond Length | Cα - C' | ~1.52 Å |

| C' - N | ~1.33 Å | |

| N - Cα | ~1.45 Å | |

| Dihedral Angle | Phi (Φ): C'-N-Cα-C' | Varies (-180° to +180°) |

| Psi (Ψ): N-Cα-C'-N | Varies (-180° to +180°) | |

| Omega (ω): Cα-C'-N-Cα | ~180° (trans) or ~0° (cis) |

Molecular Mechanics (MM) and Force Field Parameterization

Molecular mechanics methods treat molecules as a collection of atoms held together by springs, governed by a set of classical potential energy functions known as a force field. This simplification avoids the explicit calculation of electron distributions, allowing for the study of much larger systems and longer timescales than QM methods.

The conformational energy landscape of a peptide describes the relationship between its three-dimensional structure and its potential energy. nih.gov For this compound, this landscape is complex due to the rotational freedom around multiple single bonds, primarily the backbone dihedral angles phi (Φ) and psi (Ψ) of each residue. nih.gov

Molecular mechanics, often coupled with enhanced sampling techniques like metadynamics, can be used to systematically explore this landscape. nih.govepfl.ch These simulations can identify the most stable, low-energy conformations (local minima) and the energy barriers for transitioning between them. nih.gov The results of such an exploration are often visualized as a Ramachandran plot, which maps the distribution of populated (Φ, Ψ) angles. This analysis reveals the peptide's intrinsic conformational preferences, such as tendencies to form β-turns, extended strands, or other secondary structures. nih.govacs.org

Table 2: Common Conformational Regions in a Peptide's Energy Landscape This table describes major secondary structure regions defined by backbone dihedral angles.

| Conformational State | Approximate Phi (Φ) Angle | Approximate Psi (Ψ) Angle |

| Right-handed α-helix | -60° | -45° |

| Parallel β-sheet | -119° | +113° |

| Antiparallel β-sheet | -139° | +135° |

| Left-handed helix | +60° | +60° |

Development of Specific Parameters for Modified Residues

Standard force fields like AMBER, CHARMM, and GROMOS contain well-parameterized sets for the 20 common amino acids, including glycine (B1666218), phenylalanine, alanine (B10760859), and aspartic acid. nih.govfrontiersin.org Therefore, simulations of this compound can typically proceed using these existing parameter sets.

However, if one of the residues were to be modified (e.g., through phosphorylation or glycosylation) or replaced with an unnatural amino acid, specific parameters would need to be developed for that non-standard residue. nih.govacs.org This process involves defining the atom types, equilibrium bond lengths, bond angles, dihedral angle periodicities, and partial atomic charges for the new residue. uiuc.edu These parameters are typically derived by fitting them to reproduce high-quality data from quantum mechanical calculations (e.g., MP2/cc-pVTZ) or experimental results. nih.govfrontiersin.org The goal is to ensure that the molecular mechanics model accurately represents the geometry, energetics, and electrostatic potential of the modified residue. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations use a molecular mechanics force field to calculate the forces on atoms and then integrate Newton's equations of motion to simulate their movement over time. nih.gov This generates a trajectory that provides a detailed view of the molecule's dynamic behavior, including its vibrations, conformational changes, and interactions with its environment. acs.orgmdpi.com

Table 3: Typical Setup for a Molecular Dynamics Simulation of a Tetrapeptide

| Parameter | Example Specification | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Determines the length of the simulated trajectory. |

| Integration Timestep | 2 fs | The time interval for calculating motion. |

Compound Index

Mechanistic Investigations of Biological Activity and Structure Activity Relationships Sar for Gly L Phe L Ala L Asp Oh

Molecular Recognition and Binding Studies

The initial interaction of a peptide with a biological system often involves recognition and binding to specific molecules, such as receptors on a cell surface.

Receptor binding assays are crucial for identifying the specific biological targets of a peptide and quantifying its binding affinity. For a peptide like Gly-L-Phe-L-Ala-L-Asp-OH, these assays would involve testing its ability to bind to a variety of receptors, particularly those known to interact with peptides or its constituent amino acids.